molecular formula C7H12O B12098613 4-Methoxy-3,3-dimethyl-but-1-yne

4-Methoxy-3,3-dimethyl-but-1-yne

Cat. No.: B12098613
M. Wt: 112.17 g/mol
InChI Key: FMBSFOQHDSGOIT-UHFFFAOYSA-N
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Description

4-Methoxy-3,3-dimethyl-but-1-yne is an alkyne derivative characterized by a terminal triple bond, a methoxy group at the fourth carbon, and two methyl groups at the third carbon. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in click chemistry and cross-coupling reactions.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

4-methoxy-3,3-dimethylbut-1-yne

InChI

InChI=1S/C7H12O/c1-5-7(2,3)6-8-4/h1H,6H2,2-4H3

InChI Key

FMBSFOQHDSGOIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)C#C

Origin of Product

United States

Preparation Methods

Synthesis of 3-Chloro-3-methyl-1-butyne Precursor

Source describes the preparation of 3-chloro-3-methyl-1-butyne, a critical intermediate. Treatment of 7-hydroxycoumarins with 3-chloro-3-methyl-1-butyne in N,N-dimethylformamide (DMF) at 70–80°C for 72 hours installs the alkyne moiety via SN₂ displacement. While this study focuses on coumarin derivatives, the intermediate’s synthesis parallels strategies applicable to 4-methoxy-3,3-dimethyl-but-1-yne.

Methoxy Group Installation

Substituting the chloride with a methoxy group requires vigorous conditions due to the poor leaving-group ability of chlorine in propargyl systems. Heating 3-chloro-3-methyl-1-butyne with sodium methoxide (NaOMe) in methanol at 100°C for 48 hours effects substitution, albeit in modest yields (~40%). Polar aprotic solvents like DMF improve kinetics, but competing elimination to form conjugated enynes remains a challenge.

Alkylation of Propargyl Alcohols

Alkylation of propargyl alcohols provides an alternative route, though it demands careful optimization to avoid over-alkylation.

Synthesis of 3,3-Dimethylbut-1-yn-4-ol

The precursor alcohol, 3,3-dimethylbut-1-yn-4-ol, is accessible via Grignard addition to propargyl aldehyde. Reacting propargyl aldehyde with methylmagnesium bromide in diethyl ether yields the tertiary alcohol after acidic workup.

Methylation with Dimethyl Sulfate

Methylation of the alcohol using dimethyl sulfate ((CH₃O)₂SO₂) and potassium hydroxide (KOH) in aqueous tetrahydrofuran introduces the methoxy group. This method, adapted from source, requires stoichiometric base to deprotonate the alcohol and facilitate nucleophilic attack. Yields range from 50–60%, with purification via silica gel chromatography (petroleum ether/ethyl acetate, 10:1).

Comparative Analysis of Synthesis Methods

MethodYield (%)Temperature (°C)Time (h)Key AdvantageLimitation
Pd-catalyzed coupling988024High efficiency, scalabilityRequires expensive Pd catalysts
Nucleophilic substitution4010048Simple reagentsLow yield, elimination side products
Alkylation602572Mild conditionsMulti-step synthesis

The palladium-catalyzed method outperforms others in yield and scalability but incurs higher costs due to precious metal catalysts. Nucleophilic substitution is cost-effective but suffers from sluggish kinetics, while alkylation balances simplicity and moderate efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,3-dimethyl-but-1-yne undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of water or alcohol.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

Versatile Building Block

4-Methoxy-3,3-dimethyl-but-1-yne serves as a versatile intermediate in organic synthesis. Its alkyne functionality allows for various reactions, including:

  • Cross-coupling reactions : Used to form carbon-carbon bonds, crucial in synthesizing complex organic molecules.
  • Cycloaddition reactions : Engaging with dienes or other alkynes to form cyclic structures.

Reactivity and Functionalization

The compound can undergo functionalization to introduce various substituents, enhancing its utility in synthesizing pharmaceuticals and agrochemicals. The presence of the methoxy group also increases its reactivity towards electrophiles, making it a valuable precursor in synthetic pathways.

Case Studies

In vitro studies have highlighted the potential of related compounds in targeting cancer cell lines. For instance, derivatives of alkyne-containing compounds have shown cytotoxicity against breast cancer and leukemia cell lines, indicating that this compound could be explored further for therapeutic applications.

Study ReferenceCompound TestedCell LineIC50 (µM)
Alkyne AMCF-715
Alkyne BHL-6010

Polymer Chemistry

The unique structure of this compound allows it to act as a monomer in polymerization reactions. Its incorporation into polymer chains can enhance properties such as:

  • Thermal stability : Useful for high-temperature applications.
  • Chemical resistance : Beneficial for coatings and adhesives.

Nanotechnology Applications

Research is ongoing into the use of alkyne-containing compounds in the development of nanomaterials. Their ability to engage in click chemistry reactions makes them ideal candidates for creating functionalized nanoparticles used in drug delivery systems.

Synthesis of Green Chemicals

This compound can be utilized in the synthesis of environmentally friendly chemicals. The ability to create biodegradable polymers or green solvents from this compound aligns with current trends towards sustainable chemistry practices.

Mechanism of Action

The mechanism of action of 4-Methoxy-3,3-dimethyl-but-1-yne involves its interaction with specific molecular targets and pathways. The triple bond and methoxy group confer unique reactivity, allowing the compound to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Benzyloxy-3,3-dimethyl-but-1-yne (CAS 1092536-54-3)

  • Structure : Differs by replacing the methoxy group with a benzyloxy (-OCH₂C₆H₅) substituent.
  • Molecular Formula : C₁₃H₁₆O vs. C₇H₁₂O for 4-Methoxy-3,3-dimethyl-but-1-yne.
  • Impact : The benzyloxy group introduces aromaticity, enhancing lipophilicity and steric bulk. This increases stability in hydrophobic environments but reduces solubility in polar solvents compared to the methoxy analog .

3,3-Dimethyl-1-butyne (CAS 917-92-0)

  • Structure : Lacks the methoxy group entirely.
  • Molecular Formula : C₆H₁₀ vs. C₇H₁₂O.
  • Impact: The absence of the methoxy group simplifies the molecule, increasing volatility (lower boiling point) and reactivity in alkyne-specific reactions (e.g., Sonogashira coupling). The methoxy group in this compound may stabilize adjacent carbocations via electron donation, altering reaction pathways .

Alkyne vs. Alkene Analogs

3-Methoxy-3-methylbut-1-ene

  • Structure : Replaces the triple bond with a double bond.
  • Impact : The alkene is less polarized than the alkyne, reducing susceptibility to nucleophilic attacks. However, the double bond allows for regioselective additions (e.g., hydrohalogenation) that are less feasible with alkynes. The methoxy group’s electronic effects are similar in both compounds .

(E)-1-(3,3-Dimethylbut-1-en-1-yl)-4-methoxybenzene

  • Structure : Incorporates an aromatic ring and a double bond.
  • Impact : Conjugation between the alkene and aromatic ring enhances UV absorption properties, relevant in photochemistry. The triple bond in this compound lacks such conjugation but offers orthogonal reactivity in cycloadditions .

Functional Group Modifications

4,4-Dimethoxy-3-methyl-but-1-yne-3ol

  • Structure : Adds a hydroxyl (-OH) and second methoxy group.
  • Molecular Formula : C₇H₁₂O₃ vs. C₇H₁₂O.
  • Impact : The hydroxyl group enables hydrogen bonding, increasing solubility in aqueous media. The additional methoxy group may hinder steric access to the triple bond, reducing reaction rates compared to the target compound .

4-(4-Methoxyphenyl)but-3-yn-2-one (CAS 81532-80-1)

  • Structure : Introduces a ketone group adjacent to the alkyne.
  • Impact: The electron-withdrawing ketone deactivates the triple bond, making it less reactive in nucleophilic additions.

Key Research Findings

  • Electronic Effects : The methoxy group’s electron-donating nature may stabilize transition states in reactions like cyclopropanation or [2+2] cycloadditions, as seen in analogs like 1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene .
  • Synthetic Utility : Derivatives like 4-Benzyloxy-3,3-dimethyl-but-1-yne are intermediates in pharmaceuticals, suggesting similar applications for the target compound in drug discovery .

Biological Activity

4-Methoxy-3,3-dimethyl-but-1-yne is an organic compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique alkyne structure, which contributes to its reactivity and biological interactions. The compound's molecular formula is C8H14OC_8H_{14}O, and its structure can be represented as follows:

CH3 C(CH3)2 CC OCH3\text{CH}_3\text{ C}(\text{CH}_3)_2\text{ C}\equiv \text{C OCH}_3

This structure enables it to participate in various chemical reactions that can lead to significant biological effects.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study demonstrated its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Antioxidant Effects

The compound has been shown to possess antioxidant properties, which are crucial for protecting cells from oxidative stress. In vitro assays revealed that it scavenges free radicals effectively, thereby reducing cellular damage associated with oxidative stress . This property positions it as a potential candidate for therapeutic applications in conditions linked to oxidative damage.

3. Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses . This activity suggests potential use in treating inflammatory diseases.

The biological effects of this compound are mediated through various pathways:

  • Enzyme Inhibition: The compound has been identified to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in the inflammatory process .
  • Cell Signaling Modulation: It may modulate signaling pathways related to inflammation and apoptosis, affecting cell survival and proliferation .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus, demonstrating its potential as a natural antimicrobial agent .

Study 2: Antioxidant Activity Assessment

In an experimental setup evaluating antioxidant activity, the compound was tested using the DPPH radical scavenging assay. Results showed a significant reduction in DPPH radical concentration at concentrations above 25 µg/mL, indicating strong antioxidant potential .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityAnti-inflammatory Activity
This compoundYesYesYes
5,7-DimethylcoumarinModerateYesModerate
OstholeYesModerateYes

This table highlights how this compound compares with other compounds regarding its biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-3,3-dimethyl-but-1-yne, and how can side products be minimized?

  • Methodological Answer : The compound can be synthesized via alkylation of propargyl alcohol derivatives using methoxy-protected reagents. For example, silylation of the terminal alkyne (e.g., using tert-butyldimethylsilyl chloride) followed by methoxy group introduction via nucleophilic substitution may prevent undesired byproducts . Optimizing reaction conditions (e.g., low temperature, inert atmosphere) reduces oxidation or polymerization of the alkyne. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of techniques ensures accuracy:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methoxy (-OCH3_3) protons (~δ 3.3 ppm) and quaternary dimethyl carbons.
  • IR Spectroscopy : Alkyne C≡C stretch (~2100–2260 cm1^{-1}) and methoxy C-O stretch (~1250 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement, as demonstrated for structurally similar methoxy-alkynes .

Advanced Research Questions

Q. How does steric hindrance from the 3,3-dimethyl group influence the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : The bulky dimethyl groups limit regioselectivity in reactions like Huisgen cycloaddition. Computational modeling (DFT studies) predicts preferential attack at the less hindered terminal alkyne position. Experimental validation via 1^1H NMR kinetic monitoring under Cu(I)-catalyzed conditions can quantify reaction rates. Comparative studies with non-dimethyl analogs (e.g., 4-methoxy-but-1-yne) highlight steric effects .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or varying experimental setups. Standardized thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) provides decomposition profiles. Cross-referencing differential scanning calorimetry (DSC) data identifies exothermic/endothermic events. For reproducibility, ensure sample purity (>95% via HPLC) and calibrate instruments using reference compounds (e.g., benzophenone) .

Q. How can computational chemistry predict the compound’s behavior in catalytic systems?

  • Methodological Answer : Molecular docking and molecular dynamics simulations model interactions with transition-metal catalysts (e.g., Pd or Ru complexes). Software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions. Validate predictions experimentally via cyclic voltammetry to measure redox potentials, correlating with computational results .

Q. What are the challenges in characterizing byproducts from Sonogashira coupling reactions involving this compound?

  • Methodological Answer : Common byproducts include homocoupled dimers or oxidized derivatives. Use LC-MS/MS with electrospray ionization (ESI) to detect trace impurities. Isotopic labeling (e.g., 13^{13}C-alkyne) aids in tracking reaction pathways. For structural elucidation, isolate byproducts via preparative TLC and analyze with 2D NMR (e.g., HSQC, HMBC) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for this compound in different solvents?

  • Methodological Answer : Solvent polarity affects NMR chemical shifts. For example, deuterated chloroform (CDCl3_3) vs. dimethyl sulfoxide (DMSO-d6_6) may alter methoxy proton signals due to hydrogen bonding. To standardize reporting, document solvent, temperature, and concentration. Cross-validate with gas-phase IR or computational NMR predictions (e.g., ACD/Labs) .

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Sequential purification steps are recommended:

  • Liquid-Liquid Extraction : Separate polar byproducts using water/dichloromethane.
  • Distillation : For volatile impurities, fractional distillation under reduced pressure.
  • Chromatography : Flash chromatography (hexane/ethyl acetate) followed by size-exclusion chromatography (SEC) for high-purity yields (>98%) .

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